molecular formula C10H8N4O2 B3082448 4-(2-Nitrophenyl)pyrimidin-2-amine CAS No. 1126078-22-5

4-(2-Nitrophenyl)pyrimidin-2-amine

Cat. No.: B3082448
CAS No.: 1126078-22-5
M. Wt: 216.2 g/mol
InChI Key: QDSQFKJSHHJGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Nitrophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a nitrophenyl group at the 4-position and an amine group at the 2-position

Mechanism of Action

Target of Action

The primary target of 4-(2-Nitrophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by controlling the formation of the mitotic spindle and chromosome segregation .

Mode of Action

This compound interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .

Biochemical Pathways

The compound affects the cell cycle, specifically the G2/M phase . By inhibiting AURKA, it disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase . The compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis .

Pharmacokinetics

Molecular docking studies have shown that the compound binds well to aurka . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The result of the compound’s action is a reduction in clonogenicity, or the ability of cells to form colonies . This is a measure of the cell’s ability to undergo unlimited division, a characteristic of cancer cells . The compound also induces caspase-mediated apoptotic cell death , leading to the elimination of cancer cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to AURKA . Additionally, the compound’s planarity and steric impediments may prevent the formation of hydrogen bonds , potentially affecting its stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and pyrimidine derivatives.

    Condensation Reaction: The key step involves the condensation of 2-nitroaniline with a pyrimidine derivative under basic conditions. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction mixture is typically heated to reflux in a suitable solvent such as ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

    Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Major Products Formed

    Reduction: 4-(2-Aminophenyl)pyrimidin-2-amine.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

4-(2-Nitrophenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

4-(2-Nitrophenyl)pyrimidin-2-amine can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-(2-nitrophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14(15)16/h1-6H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSQFKJSHHJGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(dimethylamino)2′-nitroacrylophenone (1.0 g, 4.54 mmol) in absolute ethanol (25 mL) was treated with guanidine hydrochloride (540 mg, 5.68 mmol), and 10N sodium hydroxide (200 μL). The reaction was heated to reflux for 18 hours. Upon cooling a white precipitate was collected by filtration and rinsed with diethyl ether to give 4-(2-nitrophenyl)-2-pyrimidineamine (400 mg). Additional material was obtained by concentration and chromatography on silica, eluting with 1;1 hexane:ethyl acetate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Nitrophenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(2-Nitrophenyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(2-Nitrophenyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(2-Nitrophenyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(2-Nitrophenyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(2-Nitrophenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.